![molecular formula C176H272N56O55S7 B1142996 [HIS19]-CHARYBDOTOXIN CAS No. 175069-96-2](/img/no-structure.png)
[HIS19]-CHARYBDOTOXIN
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[HIS19]-CHARYBDOTOXIN is a peptide toxin derived from the venom of the scorpion Leiurus quinquestriatus hebraeus. This compound is known for its ability to block certain potassium channels, making it a valuable tool in neurophysiological research. The peptide consists of 37 amino acids and has a molecular weight of approximately 4 kDa.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [HIS19]-CHARYBDOTOXIN typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection and Coupling: The protecting group is removed, and the next amino acid is coupled to the growing chain using coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Cleavage and Purification: The completed peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of this compound may involve recombinant DNA technology. This method includes:
Gene Cloning: The gene encoding this compound is inserted into an expression vector.
Expression in Host Cells: The vector is introduced into host cells (e.g., E. coli), which produce the peptide.
Purification: The peptide is extracted and purified using techniques such as affinity chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
[HIS19]-CHARYBDOTOXIN primarily undergoes peptide bond formation and cleavage reactions. It can also participate in oxidation-reduction reactions involving its cysteine residues.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used to oxidize cysteine residues, forming disulfide bonds.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol can reduce disulfide bonds to free thiols.
Major Products
The major products of these reactions include the oxidized or reduced forms of this compound, which can affect its biological activity.
Applications De Recherche Scientifique
[HIS19]-CHARYBDOTOXIN is widely used in scientific research due to its ability to block potassium channels. Its applications include:
Neurophysiology: Studying the role of potassium channels in neuronal signaling.
Pharmacology: Developing drugs targeting potassium channels for conditions like epilepsy and cardiac arrhythmias.
Biochemistry: Investigating protein-protein interactions and channel structure-function relationships.
Mécanisme D'action
[HIS19]-CHARYBDOTOXIN exerts its effects by binding to the outer vestibule of potassium channels, blocking ion flow. This interaction involves specific amino acid residues in the toxin and the channel, leading to inhibition of potassium ion conductance. The primary molecular targets are voltage-gated potassium channels, particularly those in the Kv1 family.
Comparaison Avec Des Composés Similaires
Similar Compounds
Iberiotoxin: Another scorpion toxin that blocks potassium channels but has a different amino acid sequence and binding affinity.
Maurotoxin: A peptide toxin from the scorpion Scorpio maurus palmatus, also targeting potassium channels but with distinct structural features.
Uniqueness
[HIS19]-CHARYBDOTOXIN is unique due to its specific amino acid sequence and high affinity for certain potassium channels, making it a valuable tool for studying these channels’ physiological and pharmacological properties.
Propriétés
Numéro CAS |
175069-96-2 |
|---|---|
Formule moléculaire |
C176H272N56O55S7 |
Poids moléculaire |
4276.84 |
Synonymes |
[HIS19]-CHARYBDOTOXIN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


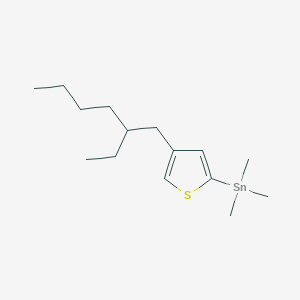
![N-[2-(5-Methoxy-2-thienyl)ethyl]formamide](/img/structure/B1142915.png)
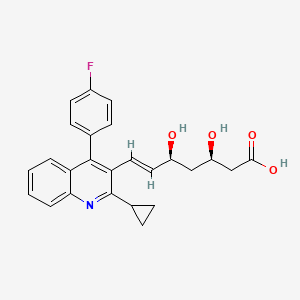
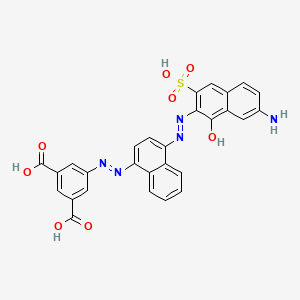
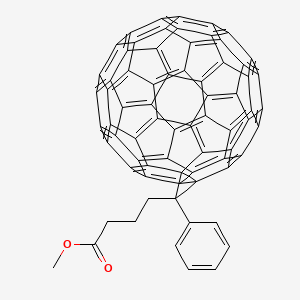
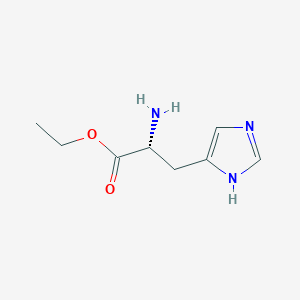
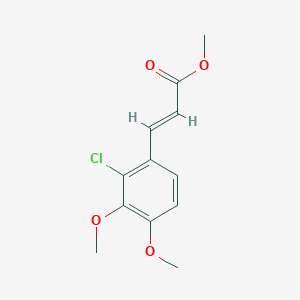
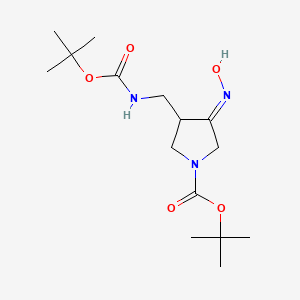
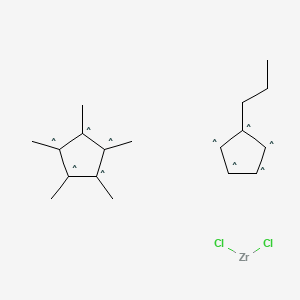
![4-Methyl-2-(3-methylpyrrolidin-1-yl)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridine](/img/structure/B1142936.png)
